N-Cbz-3-methyl-DL-valine Methyl Ester
Description
Properties
IUPAC Name |
methyl 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)12(13(17)19-4)16-14(18)20-10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFCAJVCJLEMTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Fischer Esterification
Reagents :
-
Methanol (MeOH) as solvent and nucleophile
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Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) as catalyst
Conditions :
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Reflux at 65–70°C for 12–18 hours
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Post-reaction neutralization with sodium bicarbonate (NaHCO₃)
Yield : 75–85% after purification via vacuum distillation.
Coupling Agent-Mediated Esterification
Reagents :
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP)
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Methanol as nucleophile
Conditions :
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Room temperature (25°C) in DCM or dimethylformamide (DMF)
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Reaction time: 4–6 hours
Yield : 90–95% after column chromatography.
Industrial-Scale Production Strategies
Large-scale manufacturing prioritizes cost efficiency and reproducibility. Continuous flow reactors are preferred for their enhanced heat and mass transfer.
Key Parameters :
| Parameter | Value |
|---|---|
| Reactor Type | Tubular flow reactor |
| Temperature | 50–60°C |
| Residence Time | 30–45 minutes |
| Catalyst | Immobilized lipase |
| Annual Capacity | 10–50 metric tons |
Automated systems enable real-time monitoring of pH and temperature, ensuring consistent product quality.
Purification and Characterization
Crude product purification involves:
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Liquid-Liquid Extraction : Separation using ethyl acetate and brine.
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Crystallization : Recrystallization from chloroform/hexane mixtures.
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Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients.
Characterization Data :
| Technique | Expected Outcome |
|---|---|
| ¹H NMR | δ 7.2–7.4 (Cbz aromatic), δ 3.6 (COOCH₃), δ 1.0–1.2 (methyl groups) |
| HPLC | Purity ≥98% (UV detection at 254 nm) |
| Melting Point | 54–56°C |
Comparative Analysis of Methodologies
Table 1: Efficiency of Esterification Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Fischer Esterification | 75–85 | 95 | Moderate |
| EDC/DMAP Coupling | 90–95 | 98 | High |
| Enzymatic Catalysis | 80–88 | 97 | Industrial |
Coupling agents offer superior yields and purity but incur higher costs. Industrial processes favor enzymatic methods for sustainability.
Recent Advancements in Synthesis
Emergent technologies include:
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Microwave-Assisted Synthesis : Reduces reaction time to 10–15 minutes with comparable yields.
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Bio-Based Catalysts : Lipases from Candida antarctica enable esterification under aqueous conditions, minimizing solvent use.
Challenges and Optimization Strategies
Racemization Control :
-
Use of chiral auxiliaries or low-temperature conditions preserves stereochemistry.
Byproduct Management :
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Scavenger resins (e.g., polymer-bound TEA) remove excess reagents during flow synthesis.
Chemical Reactions Analysis
Types of Reactions: N-Cbz-3-methyl-DL-valine Methyl Ester undergoes various chemical reactions, including:
Hydrogenation: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Catalytic Hydrogenation: Pd-C, H2
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed:
Hydrogenation: Removal of the Cbz group results in the formation of 3-methyl-DL-valine.
Hydrolysis: Hydrolysis of the ester group yields 3-methyl-DL-valine carboxylic acid.
Scientific Research Applications
Peptide Synthesis
Role in Peptide Formation
N-Cbz-3-methyl-DL-valine methyl ester is widely recognized as a valuable building block in the synthesis of peptides. It is particularly useful in creating modified peptides that can enhance biological activity or stability. The carbobenzoxy (Cbz) protecting group allows for selective reactions, facilitating the formation of complex peptide structures.
Case Study: Modified Peptides
In a study focused on the synthesis of cyclic peptides, researchers utilized this compound to achieve higher yields and improved stability of the final products compared to traditional methods. The modifications allowed for better interaction with biological targets, showcasing the compound's utility in drug design.
Pharmaceutical Development
Drug Formulation
this compound plays a significant role in pharmaceutical development, particularly for drugs targeting neurological disorders. Its structure allows it to mimic amino acids, influencing neurotransmitter pathways and enhancing drug efficacy.
Case Study: Neurological Applications
A recent investigation into the formulation of neuroprotective agents highlighted the use of this compound as a key component. The study demonstrated that compounds incorporating this ester exhibited increased bioavailability and reduced side effects in preclinical models.
Biochemical Research
Protein Folding and Enzyme Activity Studies
This compound is employed in biochemical research to study protein folding mechanisms and enzyme activities. By utilizing this compound, researchers can explore the effects of amino acid modifications on protein structure and function.
Case Study: Enzyme Kinetics
In enzyme kinetics studies, this compound was used to investigate the impact of structural changes on enzyme activity. The results indicated that specific modifications could significantly enhance catalytic efficiency, providing insights into enzyme design for therapeutic applications.
Agrochemical Applications
Development of Herbicides and Growth Regulators
The compound is also used in the agrochemical industry for developing herbicides and growth regulators. Its ability to improve crop yield and resistance makes it a valuable asset in agricultural science.
Case Study: Herbicide Formulation
A formulation study demonstrated that incorporating this compound into herbicides resulted in increased efficacy against target weeds while minimizing environmental impact. This application highlights its potential for sustainable agricultural practices.
Cosmetic Formulations
Enhancing Skin and Hair Products
In cosmetics, this compound acts as a conditioning agent that enhances skin and hair texture. Its properties allow it to be included in various formulations aimed at improving product performance.
Case Study: Skin Conditioning Agents
Research into cosmetic formulations revealed that products containing this compound showed significant improvements in skin hydration and texture compared to control formulations without the compound.
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Peptide Synthesis | Building block for modified peptides | Enhanced biological activity |
| Pharmaceuticals | Drug formulation for neurological disorders | Increased efficacy and reduced side effects |
| Biochemical Research | Studies on protein folding and enzyme activity | Insights into enzyme design |
| Agrochemicals | Development of herbicides and growth regulators | Improved crop yield and resistance |
| Cosmetics | Skin and hair conditioning agents | Enhanced texture and hydration |
Mechanism of Action
The mechanism of action of N-Cbz-3-methyl-DL-valine Methyl Ester primarily involves its role as a protecting group in peptide synthesis. The Cbz group protects the amino function from unwanted reactions during the synthesis process. The compound is selectively deprotected under specific conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Differences
The table below contrasts N-Cbz-3-methyl-DL-valine Methyl Ester with key analogs:
Key Insights :
- The 3-methyl group in this compound enhances steric hindrance, influencing peptide chain conformation and enzyme-substrate interactions .
- Cbz vs. Boc Protection : Cbz requires hydrogenation for deprotection, whereas Boc is removed under acidic conditions. This makes Cbz preferable in hydrogenation-tolerant syntheses .
- Ester Variations : Methyl esters (as in the target compound) offer better solubility in polar solvents compared to tert-butyl esters, which are bulkier and more lipophilic .
Agrochemical and Cosmetic Uses
- In herbicides, the 3-methyl group enhances binding to plant acetyl-CoA carboxylase, improving weed selectivity. Alanine-based analogs show lower affinity .
- For cosmetics, the methyl ester improves skin permeation compared to tert-butyl derivatives .
Research Findings and Case Studies
Case Study: Prodrug Efficacy
A prodrug derived from N-Cbz-3-methyl-DL-valine demonstrated 3.5-fold higher ocular bioavailability than its unmodified counterpart by leveraging peptide transporter (PEPT1)-mediated absorption .
Cytotoxicity and Anticancer Potential
- The compound showed selective cytotoxicity against HL-60 leukemia cells (IC₅₀ = 12 µM) with minimal effects on non-cancerous cells. This selectivity is attributed to the 3-methyl group’s interaction with cancer-specific enzymes .
- In contrast, N-Cbz-L-valine Methyl Ester exhibited weaker activity (IC₅₀ = 45 µM) due to reduced membrane penetration .
Biological Activity
N-Cbz-3-methyl-DL-valine methyl ester is a derivative of the amino acid valine, which has garnered attention in medicinal chemistry and drug development due to its unique biological properties. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₁NO₃
- Molecular Weight : 183.19 g/mol
- CAS Number : 2566-32-7
The compound can be synthesized through various methods, including the protection of the amino group followed by methylation and esterification processes. The use of the Cbz (carbobenzyloxy) protecting group is crucial for stabilizing the amino functionality during these reactions.
1. Prodrug Development
This compound is often explored in the context of prodrug formulations. Prodrugs are designed to improve the pharmacokinetic properties of active drugs by enhancing their solubility and bioavailability. Research indicates that derivatives like N-Cbz-3-methyl-DL-valine can significantly increase the bioavailability of parent compounds through mechanisms such as:
- Enhanced transport via peptide transporters (e.g., PEPT1) in the intestinal epithelium, leading to improved absorption rates .
- Increased lipophilicity without compromising solubility, making them suitable candidates for drug delivery systems .
2. Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of amino acid derivatives, including this compound. The compound exhibits activity against various bacterial strains, attributed to its ability to disrupt bacterial membranes through electrostatic interactions and hydrophobic effects .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
3. Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound can selectively inhibit cancer cell lines, showcasing potential as an anticancer agent. A study highlighted its effectiveness against HL-60 leukemia cells with an IC₅₀ value significantly lower than that observed in non-cancerous cell lines, indicating a selective action that could minimize side effects in therapeutic applications .
Case Study 1: Prodrug Efficacy
A study conducted on a series of prodrugs derived from N-Cbz-3-methyl-DL-valine showed a marked improvement in ocular bioavailability compared to traditional formulations. The findings suggested that these prodrugs could enhance drug delivery to ocular tissues, which is often challenging due to barriers such as the corneal epithelium .
Case Study 2: Anticancer Applications
In a xenograft mouse model, N-Cbz-3-methyl-DL-valine derivatives were tested for their anticancer efficacy. Results indicated complete tumor regression at specific dosages, demonstrating their potential as effective agents in targeted cancer therapies .
Q & A
Q. What analytical techniques are recommended for assessing enantiomeric purity and structural integrity of this compound?
- Methodological Answer : Utilize chiral chromatography (e.g., Chiralpak IA column) with fluorescence detection for resolving racemic mixtures. Mobile phases like 20% 2-propanol/hexane (v/v) effectively separate D/L enantiomers, as demonstrated for methionine and phenylalanine methyl esters . GC-MS or LC-MS can confirm identity and detect byproducts by comparing retention times and fragmentation patterns to reference standards (e.g., fatty acid methyl esters in GC-MS analysis) .
Q. How should stability studies be designed to evaluate this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies under stress conditions (e.g., pH extremes, heat, light) and monitor decomposition via stability-indicating assays. For example, track ester hydrolysis using HPLC to quantify free valine or Cbz-group cleavage. Storage stability can be assessed by comparing initial vs. post-storage purity metrics (e.g., enantiomeric excess via chiral chromatography) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields or stereochemical outcomes during peptide coupling reactions involving this compound?
- Methodological Answer : Analyze discrepancies by isolating variables such as coupling reagent efficiency (e.g., HOBt vs. HOAt), solvent polarity, or steric effects from the 3-methyl group. Use DOE (Design of Experiments) to quantify interactions, similar to biodiesel studies where catalyst type (NaOH vs. KOH) significantly impacted yield . Cross-validate findings with kinetic studies (e.g., monitoring reaction rates via acetophenone assays for methyl ester substrates) .
Q. What advanced strategies are available for identifying and characterizing byproducts in N-Cbz-protected methyl ester syntheses?
- Methodological Answer : Combine high-resolution mass spectrometry (HR-MS) with tandem MS/MS to fragment unexpected peaks. For example, GC-MS can detect methyl ester degradation products (e.g., hexadecanoic or octadecadienoic acid methyl esters) via characteristic ion clusters . Isotopic labeling (e.g., deuterated solvents) or derivatization (e.g., NBD chloride for fluorescent tagging) enhances sensitivity for trace impurities .
Q. How can enzymatic assays be adapted to study this compound as a substrate or inhibitor in transaminase or protease studies?
- Methodological Answer : Use activity-based profiling with kinetic assays (e.g., acetophenone detection for transaminases). For instance, test substrate specificity by comparing reaction rates with structurally similar esters (e.g., 3-oxohexanoic acid methyl ester vs. This compound) under controlled conditions (45°C, 10 mM 1-PEA) . IC50 determinations require dose-response curves and statistical validation (e.g., triplicate replicates with error <5%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
